

Technical Support Center: Investigating Off-Target Effects of LEQ803

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Compound of Interest

Compound Name: LEQ803

Cat. No.: B3180018

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Welcome to the technical support center for **LEQ803**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of **LEQ803**. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Introduction to LEQ803

LEQ803 is a major metabolite of Ribociclib, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] Ribociclib is a therapeutic agent used in the treatment of certain types of breast cancer.[2][3] Given that **LEQ803** is formed in vivo, understanding its off-target profile is crucial for a comprehensive assessment of the safety and efficacy of Ribociclib. While Ribociclib is known to be highly selective for CDK4/6, all small molecule inhibitors have the potential for off-target interactions.[4] This guide will provide the necessary information to investigate these potential effects.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets and potential off-targets of **LEQ803**'s parent compound, Ribociclib?

A1: The primary targets of Ribociclib are CDK4 and CDK6.[5] A chemoproteomics study has identified CDK9 as a potent off-target of Ribociclib.[4] While Ribociclib is generally more

selective than other CDK4/6 inhibitors like Palbociclib, it is still important to experimentally verify its off-target profile in your specific model system.^[4]

Q2: Why is it important to investigate the off-target effects of a metabolite like **LEQ803**?

A2: Metabolites of a drug can have their own pharmacological activity, which may differ from the parent compound. Investigating the off-target effects of a major metabolite like **LEQ803** is critical for a complete understanding of the drug's overall biological activity, potential for toxicity, and mechanisms of action.

Q3: What are the recommended initial steps for investigating the off-target effects of **LEQ803**?

A3: A tiered approach is recommended. Start with a broad, unbiased screen to identify potential off-targets, followed by more focused validation experiments.

- Tier 1: Kinome Profiling. A broad in vitro kinase screen against a large panel of kinases is the most direct way to identify potential off-target kinases. This will provide a percentage of inhibition for each kinase at a given concentration of **LEQ803**.
- Tier 2: Cellular Target Engagement Assays. Once potential off-targets are identified, it is crucial to confirm that **LEQ803** can bind to these targets in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
- Tier 3: Functional Validation. Finally, demonstrate that the interaction between **LEQ803** and the off-target has a functional consequence in cells. This can be done by assessing the phosphorylation of a known substrate of the off-target kinase via Western Blot.

Troubleshooting Guides

In Vitro Kinase Assay (Kinome Profiling)

Observation	Possible Cause	Corrective Action
High variability between replicates	Pipetting errors or inconsistent compound concentration.	Use calibrated pipettes and prepare fresh serial dilutions of LEQ803 for each experiment.
Inactive or unstable kinase.	Ensure kinases are stored correctly and have been validated for activity.	
False positives (inhibition of many kinases)	LEQ803 is an ATP-competitive inhibitor, and high concentrations can lead to non-specific inhibition. [6]	Test a range of LEQ803 concentrations to determine the IC ₅₀ for on- and off-targets.
Assay interference (e.g., compound fluorescence).	Use an orthogonal assay format (e.g., radiometric vs. fluorescence-based) to confirm hits.	
False negatives (no inhibition of expected off-targets)	Insufficient LEQ803 concentration.	Test a higher concentration range, up to 10 μ M, for initial screening.
Incorrect ATP concentration in the assay.	For ATP-competitive inhibitors, the apparent potency is dependent on the ATP concentration. [7] Ensure the ATP concentration is at or near the K _m for each kinase if possible. [8]	

Cellular Thermal Shift Assay (CETSA)

Observation	Possible Cause	Corrective Action
No thermal shift observed for the target protein	LEQ803 is not cell-permeable.	Confirm cellular uptake of LEQ803 using LC-MS/MS analysis of cell lysates.
Insufficient drug concentration or incubation time.	Increase the concentration of LEQ803 and/or the incubation time.	
The target protein does not show a thermal shift upon ligand binding.	Not all protein-ligand interactions result in a measurable thermal stabilization. Consider an alternative target engagement assay.	
High background in Western Blot	Non-specific antibody binding.	Optimize antibody concentrations and blocking conditions. Ensure sufficient washing steps. [9] [10]
Cell lysis is incomplete.	Ensure complete cell lysis to release the target protein.	
Inconsistent results between replicates	Uneven heating of samples.	Use a thermal cycler with good temperature uniformity.
Inconsistent sample handling.	Ensure all samples are treated identically throughout the protocol.	

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for LEQ803 (1 μ M)

Kinase	% Inhibition	On-Target/Off-Target
CDK4/Cyclin D1	95%	On-Target
CDK6/Cyclin D3	92%	On-Target
CDK9/Cyclin T1	78%	Potential Off-Target
GSK3B	45%	Potential Off-Target
MAPK1	12%	Likely Non-Target
SRC	8%	Likely Non-Target

Table 2: Hypothetical CETSA Data for LEQ803

Target	Treatment	T _m (°C)	ΔT _m (°C)
CDK6	Vehicle (DMSO)	48.5	-
LEQ803 (10 μM)	54.2	+5.7	
CDK9	Vehicle (DMSO)	51.2	-
LEQ803 (10 μM)	55.8	+4.6	

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol is for a single-point kinase inhibition assay.

- Reagents and Materials:
 - Purified recombinant kinases (CDK4/D1, CDK6/D3, CDK9/T1, etc.)
 - Kinase-specific substrates
 - Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
 - ATP solution

- **LEQ803** stock solution in DMSO
- Detection reagent (e.g., ADP-Glo™, Promega)
- 384-well assay plates
- Procedure:
 1. Prepare a serial dilution of **LEQ803** in kinase assay buffer.
 2. Add 5 µL of the **LEQ803** dilution or vehicle (DMSO) to the wells of a 384-well plate.
 3. Add 5 µL of a solution containing the kinase and its substrate to each well.
 4. Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at the K_m for each kinase).
 5. Incubate the plate at 30°C for 1 hour.
 6. Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent.
 7. Calculate the percent inhibition relative to the vehicle control.

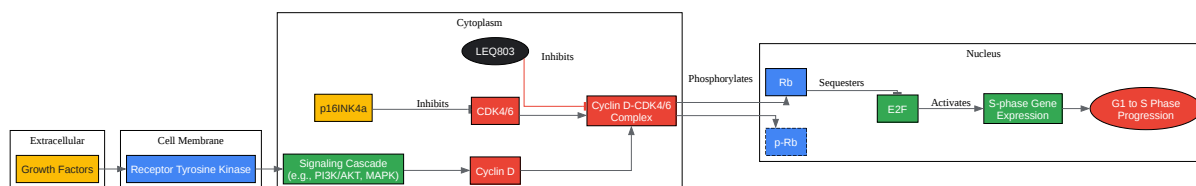
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western Blot-based CETSA.

- Reagents and Materials:
 - Cell line of interest (e.g., a cancer cell line with known expression of target kinases)
 - Cell culture medium
 - **LEQ803** stock solution in DMSO
 - PBS with protease and phosphatase inhibitors
 - Lysis buffer (e.g., RIPA buffer with inhibitors)

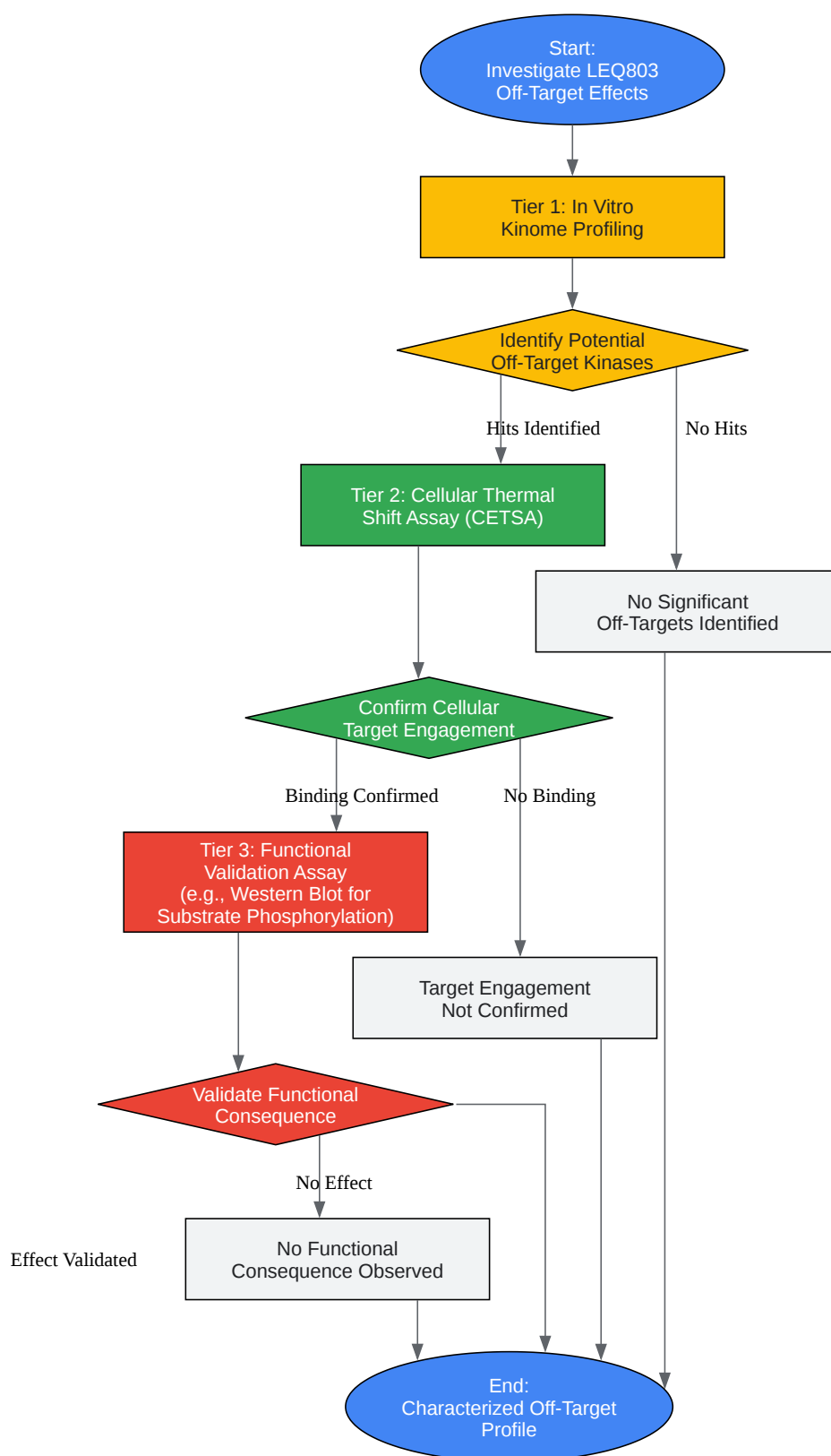
- Primary antibodies against target proteins (e.g., CDK6, CDK9) and a loading control (e.g., GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Procedure:
 1. Seed cells in culture plates and grow to 80-90% confluency.
 2. Treat cells with **LEQ803** at the desired concentration or vehicle (DMSO) for 2-4 hours.
 3. Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
 4. Aliquot the cell suspension into PCR tubes.
 5. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
 6. Lyse the cells by freeze-thaw cycles.
 7. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
 8. Collect the supernatant (soluble protein fraction).
 9. Determine the protein concentration of each sample.
 10. Perform Western Blot analysis with antibodies against the target proteins and a loading control.
 11. Quantify band intensities and plot the normalized intensity versus temperature to generate melting curves.

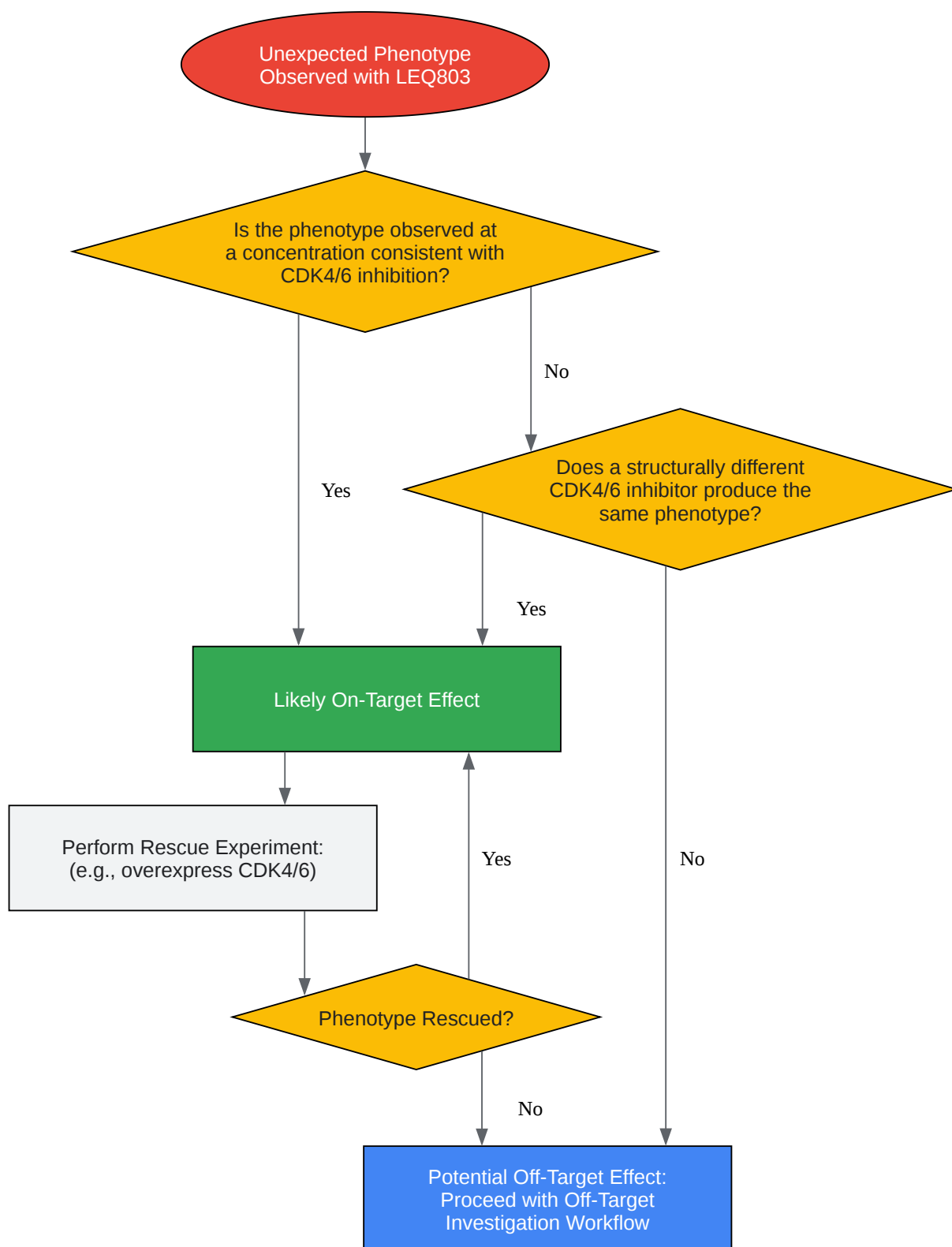
Mandatory Visualizations



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Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of **LEQ803**.





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